molecular formula C13H19NO2S B2552126 N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide CAS No. 2034347-43-6

N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide

Cat. No.: B2552126
CAS No.: 2034347-43-6
M. Wt: 253.36
InChI Key: GBHMIFDZGDBKAR-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide is a chemical compound that belongs to the class of pivalamides It features a thiophene ring substituted with an acetyl group at the 5-position and an ethyl chain linking it to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide typically involves the reaction of 5-acetylthiophene with an appropriate ethylating agent to introduce the ethyl chain. This intermediate is then reacted with pivaloyl chloride in the presence of a base to form the final pivalamide product. The reaction conditions often include the use of solvents such as dichloromethane or acetone and may require refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process may also involve additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

    Electrophiles: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the acetyl group can yield the corresponding alcohol .

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene ring and pivalamide group may interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(5-acetylthiophen-2-yl)ethyl)pivalamide include:

Uniqueness

This compound is unique due to its specific combination of a thiophene ring, an acetyl group, and a pivalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9(15)11-6-5-10(17-11)7-8-14-12(16)13(2,3)4/h5-6H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHMIFDZGDBKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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